molecular formula C8H10N2O3 B2526169 2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid CAS No. 1518990-83-4

2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid

Cat. No. B2526169
CAS RN: 1518990-83-4
M. Wt: 182.179
InChI Key: VMZIBBSZULIYNA-UHFFFAOYSA-N
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Description

The compound 2-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid is a derivative of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d][1,3]oxazine, which are heterocyclic compounds featuring a pyrazole ring fused to other ring structures. These compounds are of interest due to their potential pharmacological properties and their use as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidine derivatives has been reported through the reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid, leading to intramolecular cyclization and the formation of 7-oxo-6-[pyrazol-3'(5')-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines . Similarly, pyrazolo[3,4-d][1,3]oxazine derivatives have been synthesized efficiently in a three-step procedure involving treatment of pyrazolamines with aqueous formaldehyde in the presence of acetic acid, proceeding through an intramolecular etherification process .

Molecular Structure Analysis

The molecular structure of these compounds has been elucidated using NMR spectroscopy and X-ray diffraction analysis. For instance, the structure of N-methyl derivatives of pyrazolo[1,5-a]pyrimidine was confirmed by these methods . The molecular conformations of imidazo[1,2-a]pyridine derivatives, which are structurally related to the compound of interest, have been discussed based on 1H NMR spectral and X-ray data .

Chemical Reactions Analysis

The chemical reactivity of these compounds involves various reactions such as Michael addition, cross-dehydrogenative coupling, and intramolecular cyclization. The Michael addition has been used to prepare (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines . Cross-dehydrogenative coupling reactions have been employed to synthesize pyrazolo[1,5-a]pyridine derivatives . Intramolecular cyclization has been a key step in the formation of pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d][1,3]oxazine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their heterocyclic structures and substituents. The presence of acetic acid functional groups in the synthesis suggests that these compounds may exhibit acidic properties. The solubility, melting points, and stability of these compounds can vary based on their molecular structure and the nature of the substituents. The 1H and 13C NMR, IR, and mass spectroscopic measurements have been used to elucidate the structures and provide insight into the physical properties of related compounds .

Scientific Research Applications

Synthesis Techniques and Chemical Properties

  • An efficient synthesis process for novel 6,7-dihydro-1H,4H-pyrazolo[3,4-d][1,3]oxazine derivatives, showcasing the compound's versatility in chemical synthesis. This synthesis involves treatment with aqueous formaldehyde in the presence of acetic acid, highlighting a method for creating related compounds (R. Abonía et al., 2010).
  • Studies on the preparation and reactions of specific oxazin derivatives indicate their potential in forming heterocyclic systems with significant biocidal properties against various bacteria and fungi, suggesting the compound's role in developing new antimicrobial agents (M. Youssef et al., 2011).

Biological and Chemical Activities

  • Research on the germination inhibitory constituents from Erigeron annuus identified compounds related to acetic acid derivatives as active ingredients affecting seed germination, showcasing the biological activity of such compounds in plant growth regulation (H. Oh et al., 2002).
  • A study on a novel pyrazoline derivative for zinc ion detection emphasizes the compound's high selectivity and sensitivity, indicating its potential use in chemical sensors for metal ions (Zhong-Liang Gong et al., 2011).

Herbicidal Activities

  • Synthesis and evaluation of thiazolo[4,5-b]pyridine-3(2H)-acetic acid derivatives, as analogues to commercial herbicides, demonstrate the compound's relevance in developing new agrochemicals with enhanced activity against specific weed species (S. Hegde, M. Mahoney, 1993).

Advanced Materials and Sensing Applications

  • The development of Mannich bases bearing the pyrazolone moiety for electrochemical studies highlights the compound's utility in creating materials with specific electronic properties, potentially applicable in sensors and other electronic devices (K. Naik et al., 2013).

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral according to the GHS classification . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 .

Future Directions

The compound and its related compounds could be further explored for their potential in treating central nervous system (CNS), metabolic, autoimmune, and inflammatory diseases or disorders .

properties

IUPAC Name

2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c11-8(12)5-6-4-7-10(9-6)2-1-3-13-7/h4H,1-3,5H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMZIBBSZULIYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)CC(=O)O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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